Bcip . 2 ampd
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Overview
Description
5-Bromo-4-chloro-3-indolyl phosphate bis(2-amino-2-methyl-1,3-propanediol) salt, commonly referred to as Bcip . 2 ampd, is a heterocyclic organic compound with the molecular formula C16H28BrClN3O8P and a molecular weight of 536.74 . This compound is widely used as a substrate in various biochemical assays, particularly in the detection of alkaline phosphatase activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Bcip . 2 ampd typically involves the reaction of 5-bromo-4-chloro-3-indolyl phosphate with 2-amino-2-methyl-1,3-propanediol. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bcip . 2 ampd undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Alkaline phosphatase is the enzyme commonly used to hydrolyze Bcip .
Oxidation: Nitro blue tetrazolium is used as the oxidizing agent in the reaction.
Major Products Formed
The major product formed from the hydrolysis and subsequent oxidation of Bcip . 2 ampd is a dark-blue indigo precipitating dye .
Scientific Research Applications
Bcip . 2 ampd is extensively used in scientific research for various applications, including:
Immunoblotting: It is used as a substrate in Western blotting to detect alkaline phosphatase activity.
Immunohistochemistry: The compound is used in staining tissues to visualize the presence of specific proteins.
Colony and Plaque Lifts: It is used to detect alkaline phosphatase activity in bacterial colonies and viral plaques.
Mechanism of Action
The mechanism of action of Bcip . 2 ampd involves its hydrolysis by alkaline phosphatase to produce a blue intermediate. This intermediate is then oxidized by nitro blue tetrazolium to form a dark-blue indigo precipitating dye. The intense color produced is stable and can be visually observed, making it ideal for various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate (BCIP): This compound is similar to Bcip .
Nitro blue tetrazolium (NBT): Often used in conjunction with BCIP, NBT serves as the oxidizing agent in the reaction.
Uniqueness
Bcip . 2 ampd is unique due to its high sensitivity and stability as a substrate for alkaline phosphatase. The intense color produced upon reaction makes it highly suitable for visual detection in various biochemical assays .
Properties
Molecular Formula |
C16H28BrClN3O8P |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
2-amino-2-methylpropane-1,3-diol;(5-bromo-4-chloro-1H-indol-3-yl) dihydrogen phosphate |
InChI |
InChI=1S/C8H6BrClNO4P.2C4H11NO2/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;2*1-4(5,2-6)3-7/h1-3,11H,(H2,12,13,14);2*6-7H,2-3,5H2,1H3 |
InChI Key |
URMDEOWVEFBCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)N.CC(CO)(CO)N.C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br |
Origin of Product |
United States |
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